6-Iodopyridazin-3-amine

Description

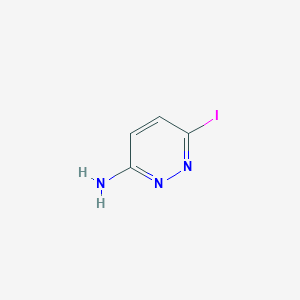

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEUBRHRIJMZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446472 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-60-0 | |

| Record name | 6-iodopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-iodopyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide details a proposed synthetic pathway, experimental protocols, and a thorough characterization profile.

Introduction

This compound (CAS No: 187973-60-0) is a substituted pyridazine derivative.[1] The pyridazine core is a key pharmacophore found in numerous biologically active compounds. The presence of an amino group at the 3-position and an iodine atom at the 6-position offers two distinct reactive sites for further molecular elaboration, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[2][3] The iodine atom, in particular, serves as an excellent handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Stille cross-coupling reactions.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 187973-60-0 | [1] |

| Molecular Formula | C₄H₄IN₃ | [1][5] |

| Molecular Weight | 221.00 g/mol | [1] |

| Exact Mass | 220.94499 Da | [1][5] |

| Density (Predicted) | 2.204 g/cm³ | [5] |

| Boiling Point (Predicted) | 399.6 °C at 760 mmHg | [5] |

| pKa (Predicted) | 4.24 ± 0.10 | [6] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |

Proposed Synthesis Pathway

While specific literature detailing a full, optimized synthesis of this compound is scarce, a reliable pathway can be proposed based on established reactions for pyridazine derivatives.[4] The most logical route involves a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step is a selective nucleophilic aromatic substitution to yield 3-amino-6-chloropyridazine, followed by a halogen exchange reaction to replace the chlorine atom with iodine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthetic pathway.

This procedure is adapted from established methods for the amination of 3,6-dichloropyridazine.[7]

Reaction Scheme: C₄H₂Cl₂N₂ + NH₃ → C₄H₄ClN₃ + HCl

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Ammonia in methanol (e.g., 2.0 M solution)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a high-pressure reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.

-

Seal the vessel and heat the reaction mixture to 130°C for 96 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add deionized water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 3-amino-6-chloropyridazine as a solid.[7]

Quantitative Data (Step 1):

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield | Physical Form |

| 3,6-Dichloropyridazine | 148.98 | - | Solid |

| 3-Amino-6-chloropyridazine | 129.55 | ~61% | White Solid |

This protocol describes a Finkelstein-type halogen exchange reaction to convert the chloro-substituent to an iodo-substituent.

Reaction Scheme: C₄H₄ClN₃ + NaI → C₄H₄IN₃ + NaCl

Materials and Reagents:

-

3-Amino-6-chloropyridazine

-

Sodium iodide (NaI)

-

An acid catalyst (e.g., hydroiodic acid or a Lewis acid)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine, sodium iodide (typically 1.5-3 equivalents), and the chosen solvent.

-

Add a catalytic amount of a suitable acid.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and wash with a dilute aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following section outlines the expected results from key analytical techniques.

Caption: Workflow for the spectroscopic characterization of the final product.

Note: The following spectral data are predicted based on the chemical structure and analysis of similar compounds, as experimental data is not widely published.[8]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet | 1H | H-4 (pyridazine) |

| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (pyridazine) |

| ~ 6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C-3 (-C-NH₂) |

| ~ 130 - 132 | C-5 |

| ~ 125 - 127 | C-4 |

| ~ 110 - 115 | C-6 (-C-I) |

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Molecular Ion [M]⁺ | m/z ≈ 221 |

| Protonated Ion [M+H]⁺ | m/z ≈ 222 |

| Key Fragments | Loss of I (m/z ≈ 94), Loss of N₂ (m/z ≈ 193) |

This guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers should consider the proposed protocols as a starting point, with the potential for optimization of reaction conditions to improve yields and purity.

References

- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Iodopyridazin-3-amine (CAS Number: 187973-60-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential biological applications of 6-Iodopyridazin-3-amine (CAS No. 187973-60-0). This pyridazine derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document summarizes its known properties, provides detailed experimental protocols for its synthesis and common transformations, and explores its role as a potential inhibitor of the Janus kinase (JAK) family, with a focus on Tyrosine Kinase 2 (TYK2). The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a heterocyclic amine with a molecular formula of C₄H₄IN₃.[1][2] Its structure features a pyridazine ring substituted with an amino group at position 3 and an iodine atom at position 6. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187973-60-0 | [1] |

| Molecular Formula | C₄H₄IN₃ | [1][2] |

| Molecular Weight | 221.00 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=NN=C1N)I | [1] |

| InChI | InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | [1] |

| Density (Predicted) | 2.204 g/cm³ | [2] |

| Boiling Point (Predicted) | 399.6 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 195.5 °C | [2] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Solubility | Insoluble in water.[3] | [3] |

Disclaimer: Some of the physicochemical properties listed are predicted values from computational models and have not been experimentally verified in publicly available literature.

Spectral Data (Predicted)

Table 2: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Pyridazine ring H |

| ~6.8 | d | 1H | Pyridazine ring H |

| ~6.0 | br s | 2H | -NH₂ |

Table 3: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-NH₂ |

| ~135 | C-I |

| ~125 | CH |

| ~115 | CH |

Mass Spectrometry:

-

Expected [M]+: 221.94

Infrared (IR) Spectroscopy:

-

N-H stretching: 3300-3500 cm-1 (for the primary amine)

-

C=N stretching: 1600-1650 cm-1

-

C-N stretching: 1250-1350 cm-1

-

C-I stretching: 500-600 cm-1

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the amino and iodo substituents on the pyridazine ring. The amino group can undergo N-alkylation, N-acylation, and other reactions typical of primary aromatic amines. The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridazine ring.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary or secondary amines at the 6-position of the pyridazine ring. This reaction is highly valuable for diversifying the molecular scaffold.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Biological Activity and Therapeutic Potential

The pyridazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 3-aminopyridazine have shown a range of biological activities, including potential as kinase inhibitors.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a crucial role in cytokine signaling and immune responses.[4] The JAK-STAT signaling pathway is a key regulator of cellular proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, as well as cancers.[5][6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7]

This compound serves as a key intermediate in the synthesis of compounds targeting the JAK family, particularly TYK2.[8][9] TYK2 is involved in the signaling of several key cytokines, including IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of various inflammatory and autoimmune disorders.[5][8]

Caption: Simplified JAK-STAT signaling pathway highlighting the inhibitory role of a this compound-based inhibitor on TYK2.

Experimental Protocols

The following are representative protocols for the synthesis and key reactions of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

-

3-Amino-6-chloropyridazine

-

Sodium iodide

-

Hydroiodic acid (57%)

-

Water

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in water, add sodium iodide (2.0 eq) and hydroiodic acid (57%, 2.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.

-

Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-phenylpyridazin-3-amine.

Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene and stir for a few minutes.

-

Add this compound (1.0 eq) and morpholine (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volume), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 6-morpholinopyridazin-3-amine.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility in constructing molecules targeting the JAK-STAT signaling pathway, particularly as inhibitors of TYK2, makes it a compound of high interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational understanding of its properties, reactivity, and biological context, along with practical experimental protocols to facilitate its use in research and development. Further experimental investigation into its physical properties and biological activity is warranted to fully elucidate its potential.

References

- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 6-Iodopyridin-3-amine [chembk.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

An In-depth Technical Guide to the Synthesis and Spectral Analysis of 3-Amino-6-iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 3-amino-6-iodopyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and presents its key spectral data.

Synthesis of 3-Amino-6-iodopyridazine

The synthesis of 3-amino-6-iodopyridazine is typically achieved in a two-step process commencing from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to introduce an amino group, yielding 3-amino-6-chloropyridazine. The subsequent step is a halogen exchange reaction to replace the chlorine atom with iodine.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The amination of 3,6-dichloropyridazine is accomplished by reacting it with ammonia. A common method involves heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel.

Experimental Protocol:

A detailed and optimized protocol for the synthesis of 3-amino-6-chloropyridazine is described in patent CN104844523A.[1] In a typical procedure, 3,6-dichloropyridazine is reacted with an aqueous solution of ammonia in a suitable solvent such as DMF.[1] The reaction mixture is heated in a sealed reactor to a temperature between 100-150 °C for several hours.[1] Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography to afford pure 3-amino-6-chloropyridazine.[1]

| Parameter | Value | Reference |

| Starting Material | 3,6-Dichloropyridazine | [1] |

| Reagent | Aqueous Ammonia | [1] |

| Solvent | DMF | [1] |

| Reaction Temperature | 100-150 °C | [1] |

| Reaction Time | 6-9 hours | [1] |

| Purification | Recrystallization/Column Chromatography | [1] |

| Yield | ~90% | [1] |

Step 2: Synthesis of 3-Amino-6-iodopyridazine

The conversion of 3-amino-6-chloropyridazine to 3-amino-6-iodopyridazine is a halogen exchange reaction. While literature suggests the use of hydriodic acid, a more common and milder method is the Finkelstein reaction, which involves treating the chloro-derivative with an iodide salt in a suitable solvent.

Experimental Protocol:

A general procedure for this type of transformation involves dissolving 3-amino-6-chloropyridazine in a solvent such as acetone or acetonitrile. An excess of an iodide salt, typically sodium iodide, is added to the solution. The reaction mixture is then heated at reflux for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). The driving force for this equilibrium reaction is the precipitation of the less soluble sodium chloride in the reaction solvent. After cooling, the precipitated salt is filtered off, and the solvent is evaporated. The crude 3-amino-6-iodopyridazine is then purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 3-Amino-6-chloropyridazine |

| Reagent | Sodium Iodide |

| Solvent | Acetone or Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Purification | Recrystallization/Column Chromatography |

Synthesis Workflow

Caption: Synthetic pathway for 3-amino-6-iodopyridazine.

Spectral Data of 3-Amino-6-iodopyridazine

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-amino-6-iodopyridazine is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing iodine atom. The protons will exhibit ortho coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.3 - 7.7 | Doublet (d) | 8.0 - 9.0 |

| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, I, NH₂).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 165 |

| C-4 | 120 - 130 |

| C-5 | 130 - 140 |

| C-6 | 90 - 100 |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization, EI) of 3-amino-6-iodopyridazine is expected to show a prominent molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the pyridazine ring.

| Data | Value |

| Molecular Formula | C₄H₄IN₃ |

| Molecular Weight | 221.00 g/mol |

| Predicted M⁺ peak (m/z) | 221 |

| Key Fragment (M-I)⁺ (m/z) | 94 |

Note: The spectral data provided above are predicted values based on analogous structures and should be confirmed by experimental analysis of a pure sample of 3-amino-6-iodopyridazine. Researchers are encouraged to acquire and report this data to contribute to the scientific literature.

References

A Technical Guide to the 1H and 13C NMR Spectral Data of 6-Iodopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Iodopyridazin-3-amine. Due to a lack of publicly available experimental spectra, this guide presents predicted 1H and 13C NMR data, offering a valuable resource for the identification and characterization of this molecule. The guide includes detailed tables of predicted chemical shifts and coupling constants, a generalized experimental protocol for NMR data acquisition, and a visual representation of the molecular structure with atom numbering for clear spectral assignment.

Introduction

This compound is a halogenated pyridazine derivative with potential applications in medicinal chemistry and materials science. The pyridazine scaffold is a common motif in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and structural elucidation. This guide addresses the current gap in publicly available experimental NMR data by providing a detailed analysis based on well-established prediction models and spectral data of analogous compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and analysis of substituent effects on the pyridazine ring system. The data is presented to aid researchers in the preliminary identification and characterization of this compound.

Predicted 1H NMR Data

The predicted 1H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d6 is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, and a broad signal for the amine protons.

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.5 | Doublet (d) | ~9.0 |

| H-5 | 6.9 - 7.1 | Doublet (d) | ~9.0 |

| -NH2 | 5.5 - 6.5 | Broad Singlet (br s) | - |

Predicted 13C NMR Data

The predicted proton-decoupled 13C NMR spectrum of this compound is expected to display four distinct signals for the four carbon atoms of the pyridazine ring.

Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-3 | 158 - 162 |

| C-4 | 125 - 129 |

| C-5 | 120 - 124 |

| C-6 | 95 - 105 |

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the molecular structure of this compound with the corresponding atom numbering is provided below.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for this type of compound. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is required.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both 1H and 13C spectra.

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, incorporating various spectroscopic techniques.

Figure 2. A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Conclusion

In-Depth Technical Guide: Mass Spectrometry and IR Analysis of 6-Iodopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 6-Iodopyridazin-3-amine using mass spectrometry and infrared (IR) spectroscopy. Due to a notable scarcity of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. This guide offers a robust framework for the characterization and quality control of this compound in a research and development setting.

Compound Overview

This compound is a heterocyclic amine with a molecular formula of C₄H₄IN₃. Its structure, featuring a pyridazine ring substituted with an iodine atom and an amino group, makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄IN₃ | [1][2][3] |

| Molecular Weight | 221.00 g/mol | [1][3] |

| Exact Mass | 220.94499 Da | [1][2] |

| Monoisotopic Mass | 220.94499 Da | [1] |

| Boiling Point | 399.6°C at 760 mmHg | [2][3][4] |

| Density | 2.204 g/cm³ | [2][3][4] |

| pKa | 4.24 ± 0.10 (Predicted) | [3] |

| LogP | 1.24460 | [3] |

Mass Spectrometry Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electron Impact (EI) ionization is a common method for this type of molecule.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom in the amine group, the molecular ion peak will have an odd nominal mass, which is a useful characteristic for nitrogen-containing compounds.[5] The presence of iodine will be readily identifiable by a characteristic isotopic pattern and a fragment ion at m/z 127.[6]

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Description |

| 221 | [C₄H₄IN₃]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 94 | [C₄H₄N₃]⁺ | Loss of Iodine radical |

| 67 | [C₃H₃N₂]⁺ | Fragmentation of the pyridazine ring |

Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways. The most prominent fragmentation will likely be the cleavage of the C-I bond, which is relatively weak, leading to the loss of an iodine radical.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

-

Further dilute the sample solution to a final concentration of approximately 10-100 µg/mL.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe may be employed. For ESI, the sample would be introduced via infusion or liquid chromatography.

Acquisition Parameters (for EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-300

-

Scan Rate: 1 scan/second

-

Source Temperature: 200-250 °C

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C=N and C=C stretches of the pyridazine ring, and C-N stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3200 - 3000 | C-H stretching | Aromatic Ring |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyridazine Ring |

| 1350 - 1250 | C-N stretching | Aromatic Amine |

| Below 800 | C-I stretching | Iodo-substituent |

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be indicative of a primary amine.[7]

Experimental Workflow

The process of acquiring an IR spectrum involves sample preparation, background measurement, and sample analysis.

Experimental Protocol: Infrared Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans for both background and sample spectra.

-

Apodization: Happ-Genzel

First, a background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. Subsequently, the sample pellet is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

While experimental data for this compound is limited, this guide provides a comprehensive predictive analysis based on fundamental principles of mass spectrometry and infrared spectroscopy. The tabulated data, predicted fragmentation pathways, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to identify, characterize, and ensure the quality of this compound. The provided workflows and diagrams serve as a practical reference for laboratory procedures.

References

- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Chemical Versatility of 6-Iodo-pyridazin-3-amine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The 6-iodo-pyridazin-3-amine scaffold is a pivotal building block in modern medicinal chemistry and drug discovery. As a halogenated heterocyclic amine, it offers a unique combination of reactive handles that allow for precise and diverse molecular elaboration. The pyridazine core is a recognized "privileged scaffold," frequently found in molecules targeting a range of biological pathways, particularly protein kinases. The presence of an iodine atom at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position allows for further functionalization through amidation, alkylation, or participation in condensation reactions to form fused heterocyclic systems. This guide provides an in-depth overview of the chemical reactivity of this scaffold, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its effective utilization.

Core Reactivity: The C-I Bond

The carbon-iodine bond at the 6-position is the primary site of reactivity, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to its bromo or chloro counterparts, often allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 6-iodo-pyridazin-3-amine scaffold with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. This reaction is fundamental for building the complex biaryl and heteroaryl structures commonly found in kinase inhibitors.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halogenated 3-Aminopyridazine Scaffolds

| Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |

| 3-Bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine | 4-(Aminomethyl)phenylboronic acid HCl | Pd(dppf)Cl₂ (10) | K₃PO₄ | DME/H₂O | 160 (MW) | - |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 100 | 95 |

| 6-Chloropyridin-3-amine | Arylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

Note: Data is compiled from reactions on analogous substrates to provide a comparative overview. Yields are highly dependent on the specific coupling partners.

This protocol is a generalized method adapted for the Suzuki coupling of 6-iodopyridazin-3-amine.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene, often with Water)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to establish an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridazine core. This reaction is invaluable for creating linear extensions of the scaffold, which can probe deep binding pockets in biological targets or serve as handles for further chemistry, such as click reactions.

Table 2: Representative Sonogashira Coupling Reactions on Halogenated Heterocycles

| Halide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 96 |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 89 |

| Aryl Halide (I, Br, Cl) | Various Alkynes | PdCl₂(PPh₃)₂ (3) | None | TBAF | Solvent-free | 80 | Moderate to Excellent |

| 3-Iodoindazole | Various Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Good |

Note: Data is compiled from reactions on analogous substrates to provide a comparative overview of conditions.[1][2]

This protocol is adapted from established procedures for the Sonogashira coupling of iodo-heterocycles.[1]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)

-

Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed as indicated by TLC analysis.

-

Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield the 6-alkynyl-pyridazin-3-amine product.

Core Reactivity: The Amino Group

The 3-amino group serves as a key nucleophilic center and a site for constructing more complex, fused heterocyclic systems.

Buchwald-Hartwig and Ullmann-type Amination

While the 6-iodo position is the primary site for cross-coupling, the amino group can also participate in C-N bond-forming reactions. More commonly, however, the iodo group is displaced by another amine in a Buchwald-Hartwig or Ullmann-type reaction to generate 3,6-diaminopyridazine derivatives. These reactions are crucial for accessing scaffolds where two different amino substituents are required for optimal biological activity.

Table 3: Representative C-N Coupling Reactions on Halogenated Pyridazines

| Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| This compound | Various Amines | CuI (10) | L-hydroxyproline (20) | K₃PO₄ | DMSO | 60 |

| 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 |

| Aryl Bromide | Aniline | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 |

| 3-Amino-6-chloropyridazine | Phenol | Sodium Phenolate | None | - | Phenol | 150 |

Note: Data is compiled from a patent and analogous systems to provide a range of conditions.[3][4]

This protocol is based on a procedure described for this compound in the patent literature.[3]

Materials:

-

This compound (1.0 equiv)

-

Desired amine (2.0 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

L-hydroxyproline (0.2 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the coupling amine, CuI, L-hydroxyproline, and K₃PO₄.

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent Addition: Add anhydrous DMSO.

-

Reaction: Stir the mixture at 60 °C under an inert atmosphere. The reaction is typically run overnight.

-

Work-up: After cooling to room temperature, remove the DMSO under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography.

Synthesis of Fused Heterocyclic Systems

The 3-amino group is a perfect nucleophile for building fused ring systems, most notably imidazo[1,2-b]pyridazines. This is typically achieved through a condensation reaction with an α-haloketone. The resulting bicyclic scaffold is a common core in many kinase inhibitors, offering a rigid structure that can be further functionalized.[5]

General Reaction Scheme: The reaction proceeds by initial alkylation of the ring nitrogen (N2), which is more nucleophilic than the exocyclic amino group, followed by an intramolecular cyclization to form the fused imidazole ring.[5]

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The pyridazine scaffold and its derivatives, particularly the imidazo[1,2-b]pyridazine core, are frequently employed as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. One of the most prominent targets is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.

Derivatives of 6-iodo-pyridazin-3-amine serve as starting points for the synthesis of potent PI3K/mTOR dual inhibitors. The scaffold typically occupies the ATP-binding pocket of the kinase, with substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine core making critical interactions with the protein and influencing potency and selectivity.

Conclusion

The 6-iodo-pyridazin-3-amine scaffold is a versatile and highly valuable tool for the synthesis of complex molecules for drug discovery. Its reactivity is dominated by the C-I bond, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, and the 3-amino group, which allows for the construction of fused heterocyclic systems. This dual reactivity enables the rapid generation of diverse chemical libraries. As demonstrated by its widespread use in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, a thorough understanding of this scaffold's chemical behavior is essential for researchers aiming to develop next-generation therapeutics.

References

- 1. scirp.org [scirp.org]

- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 3. 187973-60-0 | this compound - Capot Chemical [capotchem.com]

- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility and Stability of 6-Iodopyridazin-3-amine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This technical guide provides a comprehensive overview of the solubility and stability of 6-Iodopyridazin-3-amine in organic solvents, offering a framework for its handling, formulation, and development.

While specific experimental data on the solubility and stability of this compound is not extensively available in public literature, this guide outlines the fundamental principles, necessary experimental protocols, and expected behavior based on its chemical structure and related compounds.

Core Physicochemical Properties

This compound is a heterocyclic amine with a molecular formula of C4H4IN3 and a molar mass of approximately 221.00 g/mol .[1] Its structure, featuring a pyridazine ring, an amino group, and an iodine atom, dictates its solubility and stability characteristics. The amino group provides a site for hydrogen bonding and protonation, influencing its solubility in protic and acidic media. The iodine atom adds to the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4IN3 | [1] |

| Molar Mass | 221.00 g/mol | [1] |

| pKa (Predicted) | 4.24 ± 0.10 | [2] |

| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [2] |

| Density (Predicted) | 2.204 g/cm³ | [2][3] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][4] |

Solubility in Organic Solvents

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. For this compound, its solubility will vary across different organic solvents based on polarity, hydrogen bonding capability, and temperature. While specific quantitative data is pending experimental determination, a qualitative prediction can be made.

Expected Solubility Profile:

-

High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), due to their ability to solvate the polar pyridazine ring and the amino group.

-

Moderate Solubility: In polar protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and the amino group can occur.[5][6]

-

Low Solubility: In nonpolar solvents like hexanes and toluene, due to the overall polar nature of the molecule.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate to Low |

| Ethyl Acetate | Moderately Polar | Low |

| Dichloromethane (DCM) | Moderately Polar | Low |

| Toluene | Nonpolar | Low |

| Hexanes | Nonpolar | Low |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or g/100mL.

References

Commercial Availability and Technical Guide for 6-Iodopyridazin-3-amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodopyridazin-3-amine (CAS No. 187973-60-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key pharmacophore found in various biologically active molecules. This guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, and a representative synthetic protocol for this compound.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. This data is compiled from various chemical suppliers and public databases.

| Property | Value | Source |

| CAS Number | 187973-60-0 | [Multiple Sources] |

| Molecular Formula | C₄H₄IN₃ | [Multiple Sources] |

| Molecular Weight | 221.00 g/mol | PubChem[1], ECHEMI[2] |

| Appearance | Not specified (typically off-white to yellow or brown solid) | General chemical knowledge |

| Boiling Point | 399.6 °C at 760 mmHg (Predicted) | LookChem[3], ECHEMI[2] |

| Density | 2.204 g/cm³ (Predicted) | LookChem[3], ECHEMI[2] |

| Flash Point | 195.5 °C (Predicted) | LookChem[3], ECHEMI[2] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | LookChem[3] |

| XLogP3 | 0.2 | PubChem[1], ECHEMI[2] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[2] |

Commercial Availability and Suppliers

This compound is available from a variety of commercial suppliers, catering to research and development needs. The table below lists several suppliers and the typical purities and quantities they offer. Pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities |

| AChemBlock | 97% | Custom Quote |

| BLD Pharm | Research Use Only | Inquire for details |

| Chemenu | 97% | 10g, 25g |

| Crysdot | 95+% | 1g, 5g |

| LookChem | Mass production | Inquire for details |

| Matrix Scientific | 95% | 1g, 5g |

| Oakwood Chemical | 97% | 1g, 5g |

| Parchem | Specialty Chemicals | Bulk, Railcar, Barge |

| SynChem | 95+% | 1g |

| SynQuest Laboratories | Not specified | 5g, 25g |

Experimental Protocols

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in readily accessible literature, a common and effective method involves a halogen exchange reaction from the more readily available 3-amino-6-chloropyridazine. The following is a representative protocol based on established chemical principles for such transformations.

Representative Synthesis of this compound from 3-Amino-6-chloropyridazine

This two-step procedure involves the initial synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, followed by a halogen exchange reaction.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

-

Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 molar equivalent) with a suitable solvent such as ethanol or DMF.

-

Amination: Add aqueous ammonia (a molar excess, typically 3-7 equivalents) to the solution.

-

Heating: Heat the mixture at a temperature ranging from 100 to 180 °C for 5 to 24 hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.

Step 2: Halogen Exchange to Synthesize this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 molar equivalent) in a suitable solvent like acetonitrile or DMF.

-

Iodination: Add an iodide source, such as sodium iodide or potassium iodide (typically in excess), to the solution. The use of a catalyst, such as a copper(I) salt, may be beneficial.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be further purified by column chromatography or recrystallization to afford the final product.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the pyridazine ring are expected in the downfield region. The chemical shift of the amine (-NH₂) protons can be broad and variable depending on the solvent and concentration. |

| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyridazine ring are expected. The carbon atom attached to the iodine will be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 221. |

Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules. The iodo-substituent is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[4] This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 6-position of the pyridazine ring, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

Procurement and Synthesis Workflow

The following diagram illustrates the typical workflow for a research organization to either procure or synthesize a specialty chemical like this compound.

Caption: Procurement vs. In-house Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of 6-Iodopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Iodopyridazin-3-amine (CAS No: 187973-60-0), a heterocyclic amine compound utilized in chemical synthesis and drug discovery. Due to its potential hazards, strict adherence to the protocols outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4IN3 | ECHEMI[1], PubChem[2] |

| Molecular Weight | 221.00 g/mol | PubChem[2] |

| Appearance | Solid Crystalline, Light yellow | Fisher Scientific[3] |

| Melting Point | 53 - 56 °C (127.4 - 132.8 °F) | Fisher Scientific[3] |

| Boiling Point | 399.6ºC at 760 mmHg (Predicted) | ChemBK[4] |

| Density | 2.204 g/cm³ (Predicted) | ChemBK[4] |

| Flash Point | 106 °C (222.8 °F) | Fisher Scientific[3] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302[2] |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312[2] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315[2] |

| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage | H318[2] |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332[2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335[2] |

Note: The GHS classification is based on aggregated data and may vary between suppliers.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Equipment | Specifications & Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against dust and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[5] |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact. For prolonged handling, consult the manufacturer's chemical resistance guide for appropriate materials such as neoprene or butyl rubber. Always inspect gloves for tears or holes before use.[5] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |

| Respiratory Protection | NIOSH-approved Respirator | If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |

Safe Handling and Storage Protocols

Adherence to these procedures will minimize the risk of exposure and accidents.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Handling Procedures

-

Weighing and Transfer: Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware). Avoid the creation of dust during handling.[5]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[6]

-

Contamination: Immediately change any clothing that becomes contaminated.[6]

Storage

-

Container: Store in a tightly closed, properly labeled container.[7]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

-

Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[2]

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Decontaminate: Decontaminate all tools and equipment used in the cleanup.

Waste Disposal

-

Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".[5]

-

Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5]

-

Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[5]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Testing (Based on OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, several guidelines are available, including:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance in a stepwise procedure at defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The aim is to identify a dose that produces clear signs of toxicity without causing mortality. This allows for the classification of the substance's hazard level with the use of a minimal number of animals.[8]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a smaller number of animals per step. The outcome of each step determines the next dose to be administered. This method allows for the classification of the substance into one of several toxicity classes.[9]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is particularly useful for obtaining a more precise estimate of the LD50 (the dose lethal to 50% of the test population).[9]

A general workflow for these studies involves:

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.[9]

-

Animal Selection: Young, healthy adult rodents (usually rats or mice) of a single sex are used.[8]

-

Administration: The substance is administered by oral gavage in a single dose.[8]

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.[8]

-

Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes in organs and tissues.[8]

In Vitro Cytotoxicity Assays

These assays are crucial for early-stage safety assessment and can reduce the reliance on animal testing. They measure the toxic effects of a compound on cultured cells.[10]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells. LDH is a stable enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH activity in the medium is proportional to the number of dead cells.[11]

-

Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.[12]

A typical experimental workflow for an in vitro cytotoxicity assay is as follows:

-

Cell Culture: A suitable cell line is cultured in a multi-well plate until a confluent monolayer is formed.

-

Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[11]

-

Assay Procedure: The specific assay reagent (e.g., MTT, LDH substrate) is added to the wells.

-

Data Acquisition: The plate is read using a spectrophotometer or plate reader to quantify the colorimetric or fluorescent signal.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways that may be affected by exposure to this compound. Further research is required to elucidate its mechanism of toxicity.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Emergency response workflow for exposure to this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 7. scispace.com [scispace.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. kosheeka.com [kosheeka.com]

- 11. benchchem.com [benchchem.com]

- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Iodopyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry.[1] This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling of 6-Iodopyridazin-3-amine with various boronic acids. The resulting 6-arylpyridazin-3-amine derivatives are important intermediates in the development of novel therapeutics, exhibiting a range of biological activities.[2] The pyridazine nucleus is a key pharmacophore in numerous bioactive compounds.[2] The use of this compound as a starting material is advantageous due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.[3]

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from the more commercially available 3-amino-6-chloropyridazine. The synthesis involves a two-step process, starting with the amination of 3,6-dichloropyridazine, followed by a halogen exchange reaction.[4]

Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridazines

The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction. The following table summarizes various conditions used for the coupling of different halopyridazines, providing a guide for optimizing the reaction with this compound. Given the higher reactivity of the iodo-substituent, milder conditions are often sufficient.